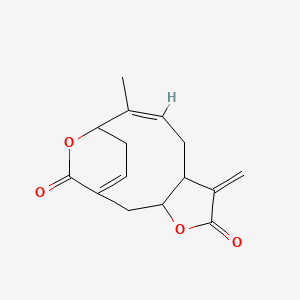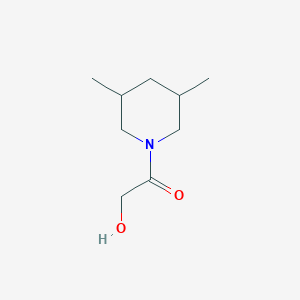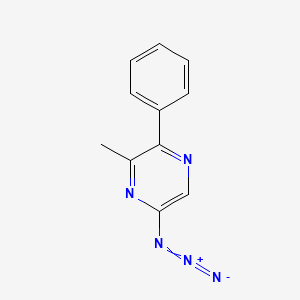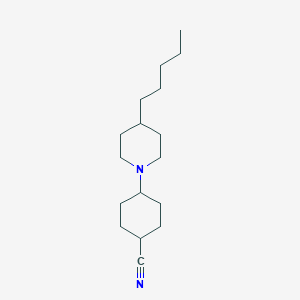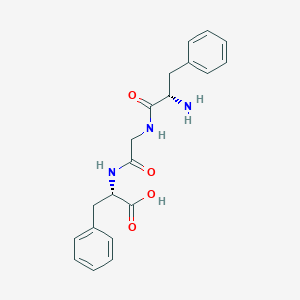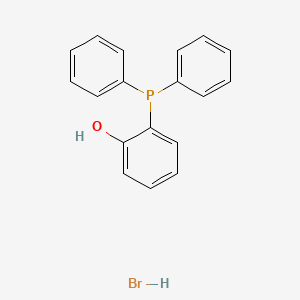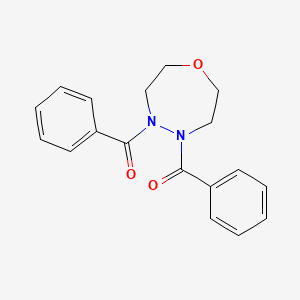
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is a chemical compound that features a unique oxadiazepane ring structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The oxadiazepane ring is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) typically involves the reaction of 4,5-diacyl-[1,4,5]-oxadiazepane with a base in a polar solvent at elevated temperatures . The process can be summarized as follows:
Starting Materials: 4,5-diacyl-[1,4,5]-oxadiazepane.
Reaction Conditions: The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Base: A strong base, such as sodium hydride (NaH), is used to facilitate the reaction.
Industrial Production Methods
Industrial production of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The oxadiazepane ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pinoxaden: A cereal herbicide that incorporates a [1,4,5]oxadiazepane ring.
Oxadiazoles: Compounds with a similar oxadiazepane ring structure but different functional groups.
Uniqueness
(1,4,5-Oxadiazepane-4,5-diyl)bis(phenylmethanone) is unique due to its specific ring structure and functional groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
83598-14-5 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(5-benzoyl-1,4,5-oxadiazepan-4-yl)-phenylmethanone |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-7-3-1-4-8-15)19-11-13-23-14-12-20(19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
HXKOURZSMINKOF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


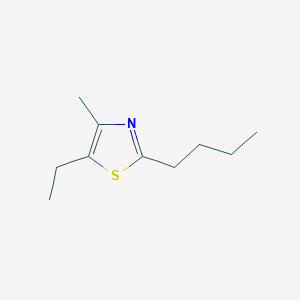
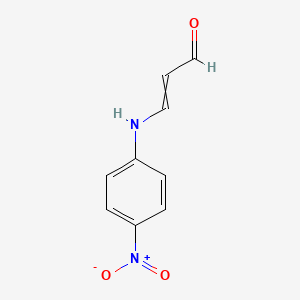
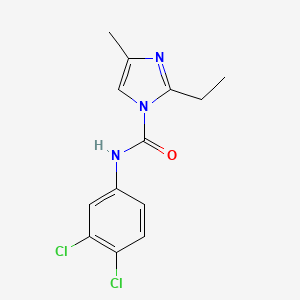

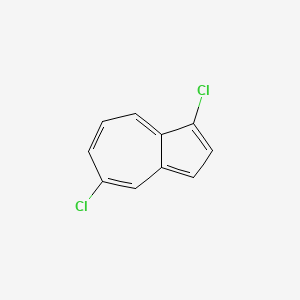
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
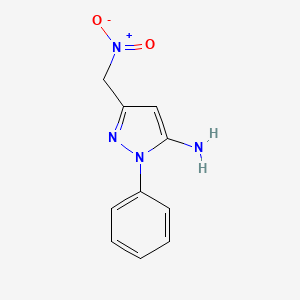
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
